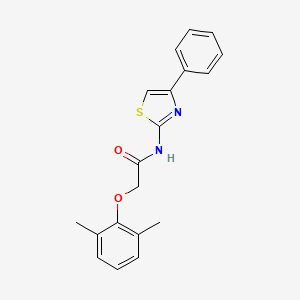

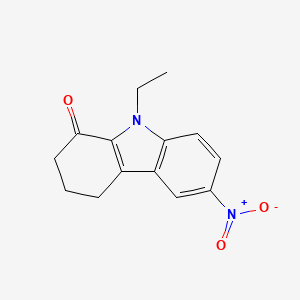

![molecular formula C19H19N3O2S B5515938 5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)

5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a class of molecules that incorporate various heterocyclic frameworks, such as thiazole, pyrrolidine, and isoxazole rings. These structures are of interest due to their potential in various fields, including medicinal chemistry and material science. The compound's structure suggests it may engage in a range of chemical reactions and possess unique physical and chemical properties.

Synthesis Analysis

Syntheses of related heterocyclic compounds often involve cyclization reactions, where precursors like substituted thiosemicarbazide or thiohydrazide undergo cyclization in the presence of catalysts to form thiazoles. Such reactions may involve the loss of water or hydrogen sulfide, depending on the specific substrates and conditions used (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is typically stabilized through intramolecular and intermolecular hydrogen bonding. These structures can be elucidated using techniques such as X-ray crystallography, which reveals details about the spatial arrangement of atoms and the presence of any stereocenters. Density Functional Theory (DFT) studies are also used to optimize the geometry and predict the stability of the molecules (Dani et al., 2013).

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Research into the chemical reactivity and synthesis involving structures similar to 5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole has led to the development of various heterocyclic compounds. Studies like the one by Vernin et al. (1976) explore the reactivity of isoxazole derivatives in aromatic and heteroaromatic solvents, providing a pathway to synthesize 5-aryl- and 5-heteroaryl-isoxazoles, which are useful in creating complex molecules with potential pharmaceutical applications (Vernin, Siv, Treppendahl, & Metzger, 1976).

Heterocyclic Compound Development

The creation of heterocyclic compounds, which are crucial in drug development, is another area of application. Dani et al. (2013) synthesized new compounds by cyclizing substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate, leading to thiadiazoles with potential pharmaceutical relevance (Dani, Bharty, Kushawaha, Paswan, Prakash, Singh, & Singh, 2013). Similarly, Patel and Patel (2015) synthesized novel heterocyclic compounds with antibacterial and antifungal properties, highlighting the role of such chemical structures in developing new antimicrobial agents (Patel & Patel, 2015).

Material Science and Corrosion Inhibition

In the field of material science, research by Ammal, Prajila, and Joseph (2018) on 1,3,4-oxadiazole derivatives demonstrated their effectiveness in corrosion inhibition for mild steel in acidic environments, suggesting applications in protective coatings and industrial materials (Ammal, Prajila, & Joseph, 2018).

Molecular Design and Drug Development

The design and synthesis of molecules with specific biological activities are critical in drug development. Studies like the one by Singh et al. (2015) on 5-aryliden-2-imino-4-thiazolidinones showed significant anti-inflammatory activity without the ulcerogenic effects typical of traditional NSAIDs, demonstrating the potential of these molecules in safer drug design (Singh, Tripathi, Tewari, Kumar, & Saraf, 2015).

Mécanisme D'action

While the specific mechanism of action for “5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole” is not available, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Propriétés

IUPAC Name |

(2-benzyl-1,3-thiazol-4-yl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-13-10-17(24-21-13)16-8-5-9-22(16)19(23)15-12-25-18(20-15)11-14-6-3-2-4-7-14/h2-4,6-7,10,12,16H,5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSRLZFPELQHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCN2C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{1-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)

![methyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5515883.png)

![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)

![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5515887.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)

![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)